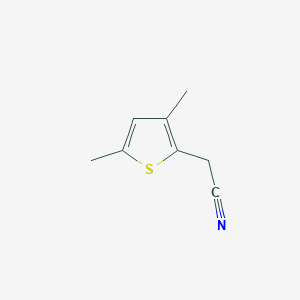![molecular formula C13H9F3N2O3 B14729373 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline CAS No. 6952-48-3](/img/structure/B14729373.png)
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline is an organic compound that features a nitro group and a trifluoromethyl group attached to a phenoxy aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow nitration processes. These methods are designed to optimize reaction conditions, such as temperature and reagent concentrations, to achieve high yields and selectivity. The use of microreactor technology has been explored to enhance the efficiency and safety of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate as a base and DMF as a solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-[2-Amino-4-(trifluoromethyl)phenoxy]aniline.
Substitution: Various substituted phenoxy anilines depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mecanismo De Acción
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
4-Nitro-2-(trifluoromethyl)aniline: Another isomer with distinct chemical properties.
2-Nitro-4-(trifluoromethyl)phenol: A precursor in the synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline
Uniqueness
This compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific chemical and biological properties.
Propiedades
Número CAS |
6952-48-3 |
|---|---|
Fórmula molecular |
C13H9F3N2O3 |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
3-[2-nitro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)8-4-5-12(11(6-8)18(19)20)21-10-3-1-2-9(17)7-10/h1-7H,17H2 |
Clave InChI |
GAZRUDPNQMDFNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



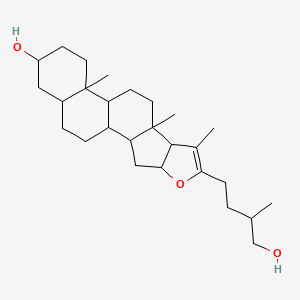



![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
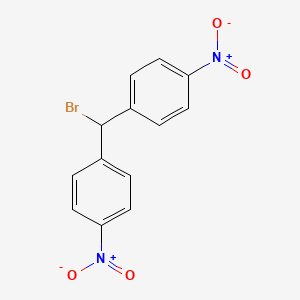
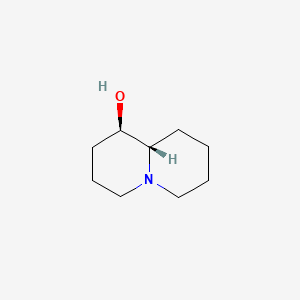


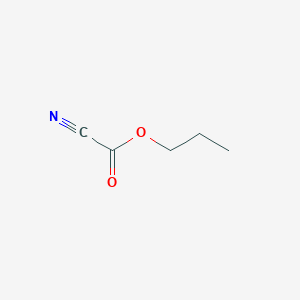
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

